
Propiophenone
Overview
Description
Propiophenone (ethyl phenyl ketone, C₆H₅COC₂H₅) is a simple aromatic ketone characterized by a benzene ring attached to a propanone group. It is widely utilized in organic synthesis, perfumery, and pharmaceuticals due to its stable ketonic structure and reactivity . Its molecular weight is 134.18 g/mol, with a CAS number of 93-55-0 and EC number 202-257-6 . This compound is also recognized for its phytotoxic properties, particularly in allelopathic interactions, where it inhibits seed germination and seedling growth in plants such as Lactuca sativa (lettuce) and Allium cepa (onion) .
Scientific Research Applications
Pharmaceutical Applications
Propiophenone serves as a crucial precursor in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of dextropropoxyphene , a narcotic analgesic. The purity of this compound is vital for ensuring that the resulting dextropropoxyphene is non-addictive, as impurities can lead to the formation of addictive isomers such as isobutyrophenone .
Key Findings:
- Synthesis Method : this compound can be synthesized via a Friedel-Crafts reaction using benzene and propionic acid or through vapor-phase cross-decarboxylation processes .
- Therapeutic Use : Dextropropoxyphene is primarily used for pain relief, with a low incidence of drug dependence reported .
Agricultural Applications
Recent studies have highlighted the phytotoxic properties of this compound, demonstrating its potential use in agricultural applications. Research indicates that this compound exhibits significant inhibitory effects on seed germination and plant growth.
Case Study Insights:
- Phytotoxic Activity : In a study evaluating the effects of this compound on Lactuca sativa (lettuce) and Allium cepa (onion), it was found that higher concentrations led to a marked reduction in germination rates and hypocotyl growth. The IC50 value for hypocotyl inhibition was determined to be 0.1 mM, indicating strong phytotoxicity at elevated concentrations .
- Growth Inhibition : The application of this compound resulted in over 52% inhibition of hypocotyl size under specific conditions, showcasing its potential as a bioherbicide .
Chemical Synthesis
This compound is also utilized in various chemical syntheses beyond pharmaceuticals. Its derivatives are explored for their biological activities, including anti-fungal properties.
Research Highlights:
- Synthesis of Derivatives : A study synthesized 44 this compound oxime derivatives, many of which demonstrated inhibitory activity against Sphaerotheca fuliginea, a common plant pathogen .
- Green Chemistry : The bromination reactions involving this compound were assessed using green metrics to evaluate environmental impact, emphasizing the compound's relevance in sustainable chemistry practices .
Data Summary
The following table summarizes key applications and findings related to this compound:
Application Area | Specific Use | Key Findings |
---|---|---|
Pharmaceuticals | Precursor for Dextropropoxyphene | Essential for producing non-addictive analgesics |
Agricultural Science | Phytotoxic agent | IC50 = 0.1 mM; significant inhibition of germination |
Chemical Synthesis | Synthesis of oxime derivatives | Inhibitory activity against Sphaerotheca fuliginea |
Green Chemistry | Bromination reactions | Evaluated using green metrics |
Mechanism of Action
Comparison with Similar Compounds
Propiophenone is structurally and functionally compared to two closely related compounds: 4′-methylacetophenone and 2′,4′-dimethylacetophenone. These compounds share an acetophenone backbone but differ in methyl group substitutions, leading to distinct phytotoxic and biochemical behaviors .
Structural and Functional Differences
Phytotoxic Activity
2.2.1. Germination Inhibition
- This compound: Inhibits germination rate (%GR) of L. sativa by >80% at 1 mM in soil and paper assays. Total germination (%GT) inhibition is ~10% in soil .
- 4′-Methylacetophenone: Exhibits hormesis—0.1 mM stimulates L. sativa germination rate by 20%, but 1 mM inhibits %GR by 95% (IC₅₀ = 0.4 mM) .
- 2′,4′-Dimethylacetophenone: Most potent inhibitor, reducing %GR by 90% and %GT by 7.5% in L. sativa at 1 mM .
2.2.2. Seedling Growth Effects
- Hypocotyl Growth: this compound inhibits hypocotyl length by 52% in L. sativa (IC₅₀ = 0.1 mM on paper) . 2′,4′-Dimethylacetophenone causes >42% inhibition of radicle growth in soil .
- Species-Specific Responses: In Allium cepa, this compound inhibits %GT more strongly than %GR, unlike in L. sativa . 4′-Methylacetophenone stimulates hypocotyl growth in A. cepa at low concentrations (0.1 mM) but inhibits it at 1 mM .
Synergistic Effects in Mixtures
A mixture of all three compounds enhances phytotoxicity:
- Germination : On paper, 1 mM mixture inhibits %GT and %GR in L. sativa by 100%, exceeding individual compound effects .
- Growth : In soil, the mixture inhibits L. sativa hypocotyl growth by 60%, but stimulates A. cepa seedling growth by 20% at 0.1 mM .
Mechanistic Insights and Limitations
- Structural Influence: Methyl substitutions increase lipophilicity and membrane permeability, enhancing phytotoxicity. 2′,4′-Dimethylacetophenone’s dual methyl groups maximize this effect .
- Concentration Dependence: Low concentrations (0.1 mM) of 4′-methylacetophenone induce hormesis, complicating its use as a bioherbicide .
- Substrate Variability : Soil vs. paper assays yield divergent results due to compound adsorption and microbial degradation in soil .
Data Tables
Table 1. Phytotoxic Parameters of this compound and Analogues
Compound | IC₅₀ (Germination Rate) | %GT Inhibition (1 mM) | %Radicle Inhibition (1 mM) |
---|---|---|---|
This compound | 0.1 mM (Hypocotyl) | 10% (Soil) | 52% (Paper) |
4′-Methylacetophenone | 0.4 mM | 15% (Paper) | 30% (Soil) |
2′,4′-Dimethylacetophenone | N/A | 7.5% (Paper) | 42% (Soil) |
Mixture | 0.05 mM | 100% (Paper) | 60% (Soil) |
Table 2. Species-Specific Responses
Species | This compound Effect | 4′-Methylacetophenone Effect |
---|---|---|
Lactuca sativa | Strong hypocotyl inhibition | Hormesis at 0.1 mM |
Allium cepa | Radicle > hypocotyl inhibition | Hypocotyl stimulation (soil) |
Biological Activity
Propiophenone, an aromatic ketone, has garnered interest in various fields due to its biological activities. This article explores the compound's biological properties, including its phytotoxicity, antimicrobial effects, and potential therapeutic applications.
This compound (CHO) is characterized by a phenyl group attached to a propanone structure. This configuration allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.
Phytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant phytotoxic effects. In a study evaluating its impact on seed germination and seedling growth, this compound showed an IC of 0.1 mM for hypocotyl length inhibition. The results indicated that at higher concentrations, the compound inhibited germination rates significantly:
Concentration (mM) | Germination Rate Inhibition (%) | Hypocotyl Length Inhibition (%) |
---|---|---|
0.1 | 20 | 52 |
0.5 | 45 | 70 |
1.0 | 80 | 90 |
This study also compared the effects of this compound with other compounds such as 4′-methylacetophenone and 2′,4′-dimethylacetophenone, showing that the mixture of these compounds resulted in greater inhibition than individual compounds alone .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. A study utilized the disc diffusion method to assess the antimicrobial activity of newly synthesized metal complexes of substituted hydroxy this compound:
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 18 |
The results indicated that the antimicrobial activity of this compound derivatives was notable, particularly against fungal strains .
Case Studies and Research Findings
- Phytotoxicity Evaluation : In a controlled experiment using Lactuca sativa, this compound inhibited both total germination and radicle growth significantly when applied at concentrations above 0.1 mM. The study highlighted that the effects were concentration-dependent, with a strong correlation between concentration and inhibition rates (R² = 0.99) .
- Antimicrobial Studies : A comprehensive evaluation of various metal complexes derived from this compound showed promising results against bacterial and fungal pathogens. The study indicated that substituents on the this compound structure could enhance its biological activity, suggesting avenues for developing new antimicrobial agents .
- Therapeutic Potential : Research has also explored the potential of this compound derivatives in treating neurodegenerative diseases due to their ability to stabilize neuromuscular transmission in model organisms like C. elegans and zebrafish .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for propiophenone in academic laboratories, and how can purity be optimized?
this compound is commonly synthesized via Friedel-Crafts acylation of benzene with propionyl chloride using Lewis acid catalysts (e.g., AlCl₃). Key steps include:
- Reaction conditions : Anhydrous environment, controlled temperature (40–60°C), and stoichiometric catalyst ratios to minimize side products.
- Purification : Distillation under reduced pressure (b.p. 98–100°C at 20 mmHg) or recrystallization from ethanol/water mixtures to achieve ≥99% purity .
- Characterization : Confirm purity via GC-MS (retention time ~8.2 min) and refractive index (n²⁰/D = 1.526) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound exhibits moderate toxicity (rat oral LD₅₀ = 4,534.9 mg/kg) and irritancy (H319 for eye damage). Essential precautions:
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and fume hoods to avoid inhalation/contact.
- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Store in airtight containers at 10–25°C, away from oxidizers .
Q. Which analytical techniques are most effective for quantifying this compound in mixtures?
- Chromatography : HPLC with C18 columns (e.g., 45% acetonitrile mobile phase) for retention factor (k) optimization .
- Spectroscopy : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 2.9–3.1 ppm for carbonyl-adjacent CH₂) .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic properties (e.g., excess molar volume) of this compound mixtures be resolved?
Discrepancies in binary mixtures (e.g., with 3-amino-1-propanol) arise from experimental conditions (temperature, purity). Mitigation strategies:
- Standardization : Use Redlich-Kister equations to model excess properties (e.g., ) across temperatures (298.15–308.15 K).
- Validation : Cross-check data against literature (e.g., Moravkova & Linek’s density measurements) .
Q. What parameters influence chromatographic efficiency for this compound in reversed-phase systems?
Column performance depends on:
- Stationary phase coverage : Higher C18 surface coverage (e.g., TC5) reduces plate height () by improving eddy dispersion .
- Mobile phase velocity : Optimize via van Deemter equation (minimum at ~0.4 mL/min for this compound) .
Q. How does this compound’s stability under varying pH and temperature conditions impact its application in drug synthesis?
Stability studies should include:
- Thermal gravimetric analysis (TGA) : Degradation onset at >200°C.
- pH-dependent hydrolysis : Monitor via UV-Vis spectroscopy (λ_max = 254 nm) under acidic/alkaline conditions .
Q. What statistical methods address contradictions in this compound’s reported bioactivity data (e.g., antibacterial vs. anti-inflammatory effects)?
Apply principal contradiction analysis:
- Identify dominant variables : Dosage, solvent (e.g., DMSO vs. aqueous), and cell line specificity.
- Meta-analysis : Use ANOVA to reconcile conflicting datasets (e.g., IC₅₀ variations) .
Q. How can subsampling errors in this compound purity assays be minimized during large-scale studies?
Follow ASTM guidelines:
- Incremental sampling : Collect ≥10 increments from heterogeneous batches.
- Error propagation models : Calculate subsampling error () using intra-particle diffusion coefficients () .
Q. What mechanistic insights can be gained from studying this compound’s role in cross-coupling reactions?
Investigate via:
- Kinetic isotope effects (KIE) : Compare for C-H activation steps.
- DFT calculations : Map transition states (e.g., Pd-catalyzed arylations) .
Q. How do this compound’s degradation pathways in environmental matrices affect ecotoxicity assessments?
Properties
IUPAC Name |
1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVPPHQSLHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044470 | |
Record name | 1-Phenylpropan-1-one | |
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Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water-white to light amber liquid or solid with a strong flowery odor; mp = 17.5-21 deg C; [HSBD] Colorless or yellow liquid; mp = 17-18 deg C; [MSDSonline], Liquid, colourless oily liquid or low melting crystalline solid with a pungent, powerful, floral, herbaceous odour | |
Record name | Propiophenone | |
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Record name | 1-Phenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Propiophenone | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |
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Boiling Point |
218.0 °C @ 760 MM HG | |
Record name | PHENYL ETHYL KETONE | |
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Solubility |
MISCIBLE WITH METHANOL, ANHYD ETHANOL, ETHER, BENZENE, TOLUENE; INSOL IN WATER, GLYCEROL, ETHYLENE & PROPYLENE GLYCOL, Solubility in water = 0.2 wt% at 20 °C., 2 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | PHENYL ETHYL KETONE | |
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Record name | 1-Phenyl-1-propanone | |
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Record name | Propiophenone | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.0105 @ 20 °C/4 °C, LIQ, 1.004-1.014 | |
Record name | PHENYL ETHYL KETONE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propiophenone | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |
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Vapor Density |
4.63 (AIR= 1) | |
Record name | PHENYL ETHYL KETONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |
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Vapor Pressure |
0.17 [mmHg], 1.5 mm Hg at 20 °C | |
Record name | Propiophenone | |
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Record name | PHENYL ETHYL KETONE | |
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Color/Form |
WATER-WHITE TO LIGHT AMBER LIQ, LEAFLETS OR TABULAR CRYSTALS | |
CAS No. |
93-55-0 | |
Record name | Propiophenone | |
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Record name | Phenyl ethyl ketone | |
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Record name | 1-Propanone, 1-phenyl- | |
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Record name | 1-Phenylpropan-1-one | |
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Record name | PROPIOPHENONE | |
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Record name | PHENYL ETHYL KETONE | |
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Record name | 1-Phenyl-1-propanone | |
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Melting Point |
21 °C, CONGEALING TEMP: 17.5-21 °C, 19 - 20 °C | |
Record name | PHENYL ETHYL KETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Phenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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